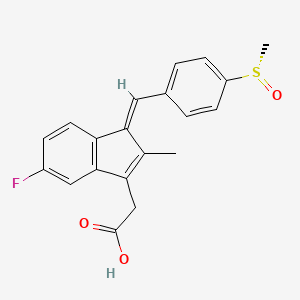

Sulindac, trans-(S)-

Description

Evolution of Research Paradigms: Beyond Cyclooxygenase InhibitionWhile sulindac's initial research focused on its COX inhibitory properties for anti-inflammatory effects, research paradigms have significantly evolved to explore its COX-independent mechanisms, particularly in the context of cancer chemoprevention and therapy.patsnap.comiiarjournals.orgplos.orgfrontiersin.orgaacrjournals.orgaacrjournals.orgmdpi.comnih.govEvidence suggests that the antineoplastic activity of sulindac (B1681787) and its metabolites is not solely dependent on prostaglandin (B15479496) synthesis inhibition.aacrjournals.orgfrontiersin.orgSulindac sulfone, despite its lack of COX inhibition, has demonstrated the ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines and animal models.nih.govaacrjournals.orgcaymanchem.comfrontiersin.orgaacrjournals.orgThis has led to investigations into alternative molecular targets and pathways affected by sulindac and its metabolites, including those involved in cell cycle regulation, apoptosis induction, and signaling pathways like Wnt/β-catenin and phosphoinositide 3-kinase (PI3K)/Akt.patsnap.comaacrjournals.orgnih.govaacrjournals.orgiiarjournals.orgplos.orgResearch is also exploring the effects of sulindac sulfide (B99878) on targets like cyclic guanosine (B1672433) 3′,5′-monophosphate phosphodiesterase (cGMP PDE), particularly PDE5, and matrix metalloproteinase 7 (MMP7).aacrjournals.orgplos.org

Detailed Research Findings:

Research has provided detailed insights into the activities of sulindac and its metabolites. For instance, studies on HT-29 human colon carcinoma cells have shown that both sulindac sulfide and sulfone can inhibit cell growth by inducing apoptosis. aacrjournals.org Sulindac sulfide was found to be approximately four-fold more potent than sulindac sulfone in reducing cell number in these cultures. aacrjournals.org

| Compound | Effect on HT-29 Cell Growth | Relative Potency (vs. Sulindac Sulfone) | Primary Mechanism (in HT-29) |

| Sulindac Sulfide | Inhibition | ~4x more potent | Apoptosis Induction |

| Sulindac Sulfone | Inhibition | 1x | Apoptosis Induction |

Note: This table is illustrative based on findings in HT-29 cells and may not be generalizable to all cell types.

Further studies have delved into specific non-COX targets. Sulindac sulfide has been shown to inhibit cyclic guanosine 3′,5′-monophosphate phosphodiesterase (cGMP PDE) activity, leading to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG) in colon tumor cells. aacrjournals.org This pathway has been implicated in the suppression of tumor cell growth and induction of apoptosis. aacrjournals.org

Research on sulindac sulfone has highlighted its ability to inhibit aldose reductase in vitro, suggesting a potential role in mitigating complications of type 2 diabetes. caymanchem.com In the context of cancer, sulindac sulfone has been shown to inhibit azoxymethane-induced colon carcinogenesis in rats without reducing prostaglandin levels, providing in vivo evidence for COX-independent activity. caymanchem.com It has also been reported to decrease levels of β-catenin in certain cancer cell lines, a key protein involved in the Wnt signaling pathway that is often dysregulated in cancer. iiarjournals.org

Sulindac sulfide has also been found to effectively downregulate the expression and activity of matrix metalloproteinase 7 (MMP7) in human colon cancer cells, an enzyme involved in cancer development. plos.org

These findings underscore the complexity of sulindac's mechanisms of action and the importance of studying its metabolites to fully understand its potential therapeutic and chemopreventive applications in academic research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1316775-70-8 |

|---|---|

Molecular Formula |

C20H17FO3S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1 |

InChI Key |

MLKXDPUZXIRXEP-HCQJPZKZSA-N |

SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Other CAS No. |

38194-50-2 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Chemical Synthesis, Derivatization, and Structure Activity Relationships

Synthetic Methodologies for Sulindac (B1681787) and its Analogues

The synthesis of sulindac involves several key steps, building the indene (B144670) core and incorporating the necessary substituents.

Original Synthesis and Modifications

An original synthetic route for sulindac begins with the reaction of p-fluorobenzyl chloride with the anion of diethyl methylmalonate, followed by saponification and decarboxylation. wikipedia.org This intermediate undergoes polyphosphoric acid (PPA) cyclization to form 5-fluoro-2-methyl-3-indanone. wikipedia.org A Reformatsky reaction or Knoevenagel condensation introduces the acetic acid side chain. wikipedia.org Finally, condensation with p-methylthiobenzaldehyde, followed by oxidation of the methylthio group to the methylsulfinyl group with an oxidizing agent like sodium metaperiodate, yields sulindac. wikipedia.orggoogle.com

Modifications to this original synthesis have been explored to improve yields and purity. One described improved process starts from 4-fluorobenzyl chloride, proceeding through condensation with diethyl methylmalonate, hydrolysis, decarboxylation, acid chlorination, intermolecular Friedel-Crafts reaction, condensation with cyanoacetic acid, hydrolysis, condensation with p-methylthiobenzaldehyde, and finally oxidation to yield sulindac. google.comresearchgate.net Another approach involves the condensation of p-fluorobenzaldehyde with propionic anhydride, followed by hydrogenation and cyclization. wikipedia.orggoogle.com

Enantioselective synthesis of sulindac, which possesses a chiral sulfoxide (B87167), has also been reported. One method utilizes an asymmetric Kagan sulfoxidation as a key step. researchgate.net Another approach involves the enantioselective oxidation of the corresponding sulfide (B99878) using titanium catalyst systems with chiral ligands, achieving high enantiomeric purity. mdpi.comresearchgate.net

Synthesis of Sulindac Sulfide and Sulindac Sulfone

Sulindac is a prodrug that is metabolized in vivo to its active sulfide form and an inactive sulfone metabolite. nih.govmdpi.com

Sulindac Sulfide: The sulfide metabolite, {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfanyl)benzylidene]-1H-inden-3-yl}acetic acid, is the pharmacologically active species responsible for COX inhibition. nih.govmdpi.comuni.lu It is the direct precursor to sulindac in the synthetic pathway, obtained before the final oxidation step. wikipedia.org

Sulindac Sulfone: The sulfone metabolite, 5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenylacetic acid, is formed by further oxidation of the sulfoxide group in sulindac. aacrjournals.org This metabolite generally lacks significant COX inhibitory activity but has shown other biological effects, including anticancer activity. mdpi.comaacrjournals.orggoogle.com Synthesis of the sulfone can be achieved by oxidation of sulindac with an oxidizing agent like H₂O₂. aacrjournals.org

Novel Derivative Synthesis Strategies

Efforts to develop novel sulindac derivatives aim to modulate its pharmacological profile, potentially separating desired activities (e.g., anticancer) from undesired ones (e.g., COX inhibition-related toxicity). google.comnih.govnih.gov

Carboxylate Moiety Modifications (e.g., Amide Derivatives)

Modifications to the carboxylic acid group of sulindac and its sulfide metabolite have been explored. Amide derivatives are a common class of such modifications. google.comnih.gov These can be synthesized by coupling sulindac or its derivatives with various amines using coupling agents such as PyBOP, HBTU, or HATU. google.comnih.gov For instance, sulindac acetohydrazide derivatives have been synthesized by refluxing the methyl ester of sulindac with hydrazine (B178648) hydrate. nih.govtandfonline.com

Research has shown that modifying the carboxylic acid residue can impact COX inhibition. nih.gov Sulindac sulfide amide (SSA), an amide derivative of sulindac sulfide, has demonstrated significantly reduced COX inhibition compared to sulindac while retaining or enhancing anticancer activity. nih.govnih.govuky.edu

Sulfoximine (B86345) Derivatives

Sulfoximine derivatives of sulindac have been synthesized to explore their potential biological activities, particularly in the context of antitumor effects. mdpi.comresearchgate.net Sulindac methyl ester sulfoximine can be synthesized by reacting sulindac methyl ester with (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate. mdpi.comresearchgate.net Synthesis of sulindac sulfoximine has also been reported, starting from sulindac sulfoximine methyl ester. mdpi.com These modifications involve transforming the sulfoxide moiety into a sulfoximine group. mdpi.com

Rational Design and In Silico Approaches for Chemical Modification

Rational design and in silico methods play a crucial role in guiding the chemical modification of sulindac to achieve desired pharmacological profiles. By understanding the structure-activity relationships and the interactions of sulindac and its metabolites with biological targets, researchers can design novel derivatives with improved potency, selectivity, and reduced toxicity. nih.govnih.govrsc.org

In silico approaches, such as molecular docking and dynamics simulations, can help predict how modifications to the sulindac structure will affect its binding to enzymes like COX isozymes, aldose reductase (AR), and AKR1B10, or nuclear receptors like PPARγ. nih.govrsc.orgacs.org This allows for the targeted synthesis of compounds with a higher probability of possessing the desired activity profile. For example, SAR analysis has indicated that the substitution of the sulfinyl group is structurally allowed in sulindac derivatives and can influence activity against targets like AR and AKR1B10. nih.govresearchgate.net Rational modification of the carboxylic acid residue has been shown to uncouple COX-inhibitory and antineoplastic activities. nih.gov

Data from SAR studies on sulindac derivatives highlight the impact of structural changes on biological activity. For instance, replacing the indole (B1671886) ring with an indene ring in related compounds can decrease gastrointestinal side effects but also water solubility. gpatindia.com Replacing the p-chlorobenzoyl substituent with a benzylidine function yields an active derivative. gpatindia.com Substituting the 5-methoxy group with fluorine can increase analgesic effects. gpatindia.com The Z-isomer of sulindac is reported to be more potent than the E-isomer. gpatindia.com

Table of Compounds and PubChem CIDs

| Compound | PubChem CID |

| Sulindac | 1548887 |

| Sulindac Sulfide | 5352624 |

| Sulindac Sulfone | 6034911 |

Data Tables

Based on the search results, here is an example of how research findings related to SAR and derivative activity could be presented in a data table.

Table 1: In Vitro Activity of Sulindac Derivatives Against Cancer Cell Lines

| Compound | Structural Modification | Cell Line Tested | IC₅₀ (µM) | Notes | Source |

| Sulindac | - | Human colon tumor | 479.40 | Parent compound | google.com |

| Sulindac Sulfide | Sulfoxide reduced to sulfide | Human colon tumor | 71.22 | Active metabolite | google.com |

| SRI 21004 | Dimethylaminoethylamide derivative of sulindac | Human colon tumor | 29.18 | Shows potent growth inhibitory activity | google.com |

| SRI 21009 | N-[2-(Dimethylamino)ethyl]-5-fluoro-2-methyl-1-[[4-(methylsulfide)phenyl]methylene]-1H-indene-3-acetamide (sulfide amide) | Human colon tumor | 1.47 | Displays higher cytotoxicity than sulindac sulfide | google.com |

| Compound 3 (Acetohydrazide derivative with para dimethylaminophenyl) | Acetohydrazide derivative with para dimethylaminophenyl substitution | Various (e.g., anti-inflammatory, analgesic, ulcerogenic models) | N/A (LD₅₀ reported as 131 mg/kg) | Most potent antioxidant, anti-inflammatory, and analgesic agent compared to sulindac, with significant gastric sparing activity. | nih.govtandfonline.com |

Note: IC₅₀ values are provided as reported in the source and may vary depending on the specific cell line and experimental conditions.

Structure-Activity Relationship (SAR) Studies

SAR studies of sulindac and its derivatives have explored modifications to the core indene structure and its substituents to understand their impact on biological activity, particularly beyond COX inhibition. nih.gov

SAR for Cyclooxygenase-Independent Mechanisms

Evidence suggests that the antineoplastic properties of sulindac and its derivatives can occur through COX-independent mechanisms. nih.govanserpress.orgnih.gov These mechanisms may involve the activation of apoptosis, inhibition of angiogenesis, or direct inhibition of cancer cell growth by blocking signal transduction pathways responsible for cell proliferation. nih.gov The sulfone metabolite of sulindac, which has minimal COX-inhibitory activity, has demonstrated cancer chemopreventive activity in various preclinical models, providing strong evidence for COX-independent effects. anserpress.orgresearchgate.net Studies have shown that dosages exceeding those required for COX inhibition are often necessary to inhibit colorectal cancer cell growth, further supporting the existence of COX-independent mechanisms. anserpress.org

Specific structural modifications have been explored to bias sulindac derivatives towards COX-independent activities. For instance, replacement of the carboxylate functionality in sulindac with an amide group, as in sulindac sulfide amide (SSA), has been shown to virtually abolish COX-related activity and toxicity while potentially enhancing anticancer activity in vitro and in vivo. nih.gov An extensive SAR study of sulindac amide analogs revealed significant anticancer activity in various cancer cell lines, with modifications at the methylthiophenyl ring at the C-1 position showing activity. nih.gov

SAR for Specific Molecular Targets (e.g., PPARγ binding, PDE inhibition)

Several molecular targets have been implicated in the COX-independent pathways of NSAIDs, including sulindac derivatives. nih.gov

PPARγ Binding: Derivatives of sulindac sulfide have been synthesized and evaluated as potential agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). acs.orgnih.govnih.gov SAR studies for activating PPARγ-dependent transcription by sulindac sulfide derivatives indicated that the carboxylic acid side chain is crucial for optimal activity. acs.orgnih.gov Nonpolar and aromatic substitutions on the benzylidene ring were also found to be preferred for optimal PPARγ activation. acs.orgnih.gov For example, a compound derived from sulindac sulfide showed potent activity in stimulating PPARγ-dependent transcription, comparable to known PPARγ agonists like troglitazone. acs.orgnih.govnih.gov Direct binding of this derivative to PPARγ was demonstrated, along with its ability to stimulate the binding of PPARγ to a peroxisome proliferator response element (PPRE) and induce the expression of PPARγ target genes. nih.gov

PDE Inhibition: Cyclic guanosine (B1672433) monophosphate phosphodiesterases (cGMP PDEs) have been identified as a direct molecular target for sulindac derivatives in their COX-independent mechanisms. frontiersin.orgfrontiersin.orgmdpi.com Sulindac sulfone has been shown to inhibit certain cGMP-degrading isozymes, leading to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG), which can induce apoptosis. frontiersin.orgfrontiersin.org SAR studies on sulindac sulfone analogs have established a correlation between improved cGMP PDE inhibitory activity and enhanced apoptosis induction and growth inhibition in colon cancer cell lines. frontiersin.orgfrontiersin.org Sulindac sulfide has also been shown to directly bind and inhibit cGMP-specific PDE5, demonstrating higher selectivity towards PDE5 compared to other PDE isozymes like PDE2, PDE3, and PDE10. frontiersin.orgfrontiersin.org This inhibition of PDE5 by sulindac sulfide appears to be selective for tumor cells. frontiersin.org Sulindac sulfide amide (SSA), a derivative with reduced COX inhibitory activity, demonstrated anticancer activity associated with the inhibition of cGMP PDE enzymes, elevation of intracellular cGMP, and activation of PKG signaling. mdpi.com

Aldose reductase (AR) and AKR1B10 are other enzymes implicated in pathologies like diabetes and cancer, and sulindac and its derivatives have shown inhibitory activity against them. nih.gov SAR analysis indicated that substitution of the sulfinyl group is structurally allowed in sulindac derivatives for inhibiting AR and AKR1B10. nih.gov

Stereochemical Aspects of Sulindac Epimers in Research

Sulindac contains a methyl sulfoxide moiety, which is a chiral center, and the commercial drug is typically a racemic mixture of the (R)- and (S)-epimers. nih.govcapes.gov.br The sulfoxide undergoes reversible reduction to the achiral sulfide metabolite and irreversible oxidation to the achiral sulfone metabolite in vivo. frontiersin.orgnih.govcapes.gov.br This metabolic cycling can scramble the chirality at the sulfoxide center. nih.gov

Studies have investigated the individual metabolism and biological activity of the (R)- and (S)-epimers of sulindac. capes.gov.brnih.gov The reduction of (S)-sulindac to the active sulindac sulfide is catalyzed by methionine sulfoxide reductase (Msr) A. capes.gov.brnih.gov An enzyme resembling MsrB has been purified that reduces (R)-sulindac. capes.gov.brnih.gov The oxidation of both epimers to sulindac sulfone is primarily catalyzed by the microsomal cytochrome P450 system. capes.gov.brnih.gov (S)-Sulindac has been shown to increase the activity of the P450 system more effectively than (R)-sulindac, although both epimers primarily increase the enzymes that oxidize (R)-sulindac. capes.gov.brnih.gov

Despite differences in metabolism, preliminary experiments indicated that the (S)- and (R)-epimers of sulindac exhibited similar activities in protecting normal lung cells against oxidative damage and enhancing the killing of lung cancer cells exposed to oxidative stress. capes.gov.brnih.gov While the commercial compound is racemic, some SAR studies involving the formation of amide derivatives with chiral amines have resulted in diastereomeric mixtures, and in some cases, the separation and individual screening of these epimers (diastereomers) have been performed. nih.gov Notably, in one instance, the stereoisomers of a sulindac sulfide amide derivative showed similar activity against cancer cells. nih.gov

Molecular Mechanisms of Action Cyclooxygenase Independent Pathways

Regulation of Cyclic Nucleotide Signaling

A significant COX-independent mechanism involves the modulation of cyclic nucleotide signaling, particularly through effects on cyclic guanosine (B1672433) monophosphate (cGMP) levels researchgate.netthermofisher.comwikipedia.org. This is primarily achieved through the inhibition of phosphodiesterase (PDE) enzymes researchgate.netthermofisher.comwikipedia.org.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic AMP (cAMP) and cGMP, thereby regulating their intracellular concentrations and downstream signaling nih.govgenecards.orgchem960.com. Inhibition of PDEs leads to increased levels of their respective cyclic nucleotides. Sulindac (B1681787) metabolites, particularly the sulfide (B99878) and sulfone forms, have been shown to inhibit PDE activity researchgate.netthermofisher.comwikipedia.org.

Specific PDE Isozymes (e.g., PDE5, PDE2, PDE3, PDE10)

Research indicates that sulindac metabolites can inhibit various PDE isozymes, albeit with differing potencies and selectivities . The cGMP-specific PDE5 isozyme has been identified as a particularly sensitive target for sulindac sulfide wikipedia.org. Studies have shown that sulindac sulfide inhibits PDE5 with an IC₅₀ value of 38 μM . While PDE5 appears to be the most sensitive, sulindac sulfide has also been shown to inhibit cGMP hydrolysis by PDE2 and PDE3, although with reduced sensitivity, exhibiting IC₅₀ values of 97 μM and 84 μM, respectively . Sulindac sulfone has also been reported to inhibit cGMP PDE activity fishersci.caidrblab.net. Additionally, PDE10, which can hydrolyze both cAMP and cGMP, is overexpressed in certain cancer cells and its inhibition may be relevant to the activity of sulindac derivatives thermofisher.com.

PDE Inhibition IC₅₀ Values for Sulindac Sulfide

| PDE Isozyme | IC₅₀ (μM) | Citation |

| PDE5 | 38 | |

| PDE2 | 97 | |

| PDE3 | 84 |

Impact on Intracellular cGMP Levels

Inhibition of cGMP-hydrolyzing PDEs by sulindac metabolites leads to an increase in intracellular cGMP levels thermofisher.comwikipedia.org. This elevation in cGMP is a critical downstream effect of PDE inhibition and is closely associated with the observed biological activities in COX-independent pathways researchgate.netthermofisher.comwikipedia.org. For instance, sulindac sulfide has been shown to increase intracellular cGMP levels in colon and breast tumor cells wikipedia.org.

Activation of cGMP-Dependent Protein Kinase (PKG)

Increased intracellular cGMP resulting from PDE inhibition activates cGMP-dependent protein kinase (PKG) thermofisher.comwikipedia.org. PKG is a key downstream effector of cGMP signaling and mediates many of the cellular responses to elevated cGMP. Activation of PKG by sulindac metabolites is considered a crucial step in their COX-independent mechanisms, contributing to effects such as the induction of apoptosis and inhibition of cell proliferation thermofisher.comwikipedia.org. Studies have demonstrated that sulindac sulfide activates PKG in breast tumor cells wikipedia.org.

Modulation of Wnt/β-Catenin Signaling Pathway

Another significant COX-independent mechanism involves the modulation of the Wnt/β-Catenin signaling pathway genecards.orguniprot.orgmims.comnih.gov. The Wnt/β-Catenin pathway plays a critical role in cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various diseases, including cancer ebi.ac.ukrcsb.org.

Inhibition of β-Catenin Nuclear Accumulation and Transcriptional Activity

Sulindac and its metabolites have been shown to inhibit the Wnt/β-Catenin pathway by reducing the nuclear accumulation of β-catenin and subsequently suppressing the transcriptional activity of β-catenin/TCF-LEF complexes genecards.orguniprot.orgmims.comnih.gov. In the canonical Wnt pathway, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate target genes ebi.ac.ukrcsb.org. Sulindac treatment has been reported to decrease β-catenin levels and its nuclear localization in various cancer cell lines and in adenomas from patients with familial adenomatous polyposis genecards.orguniprot.org. This inhibition of nuclear β-catenin accumulation leads to a reduction in the transcription of Wnt target genes, such as cyclin D1 and c-myc, which are involved in cell cycle progression and proliferation genecards.orguniprot.org. The ability of sulindac to intervene in β-catenin signaling is considered a key aspect of its COX-independent chemopreventive properties genecards.orgnih.gov.

Impact on β-Catenin Signaling

| Effect | Outcome | Citation |

| Reduced β-Catenin nuclear accumulation | Decreased TCF/LEF transcriptional activity | genecards.orguniprot.orgmims.com |

| Decreased β-Catenin protein levels | Reduced Wnt target gene expression | genecards.orguniprot.org |

| Inhibition of β-Catenin/TCF complex binding | Suppression of downstream signaling | uniprot.org |

Regulation of Inflammatory and Survival Pathways

Sulindac metabolites have been shown to modulate key inflammatory and survival pathways, contributing to their biological effects.

Nuclear Factor-κB (NF-κB) Pathway Modulation

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammatory and immune responses, as well as cell survival and proliferation wikipedia.orgresearchgate.net. Studies have demonstrated that sulindac and its metabolites can inhibit the activation of the NF-κB pathway nih.govfrontiersin.orgresearchgate.netaacrjournals.org. This inhibition can occur at various points within the pathway, including upstream kinases like IKKβ, which is essential for the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB researchgate.netaacrjournals.org. By preventing IκBα degradation, sulindac metabolites can sequester NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of NF-κB-dependent genes aacrjournals.orgnih.gov.

However, some studies also suggest a more complex interaction, where sulindac sulfide might initially lead to a decrease in total IκBα levels in unstimulated cells, potentially indicating a level of NF-κB activation, albeit with slower kinetics compared to typical stimuli like TNFα nih.gov. Despite this, sulindac sulfide appears to inhibit TNFα-induced phosphorylation of IκBα, suggesting an inhibitory effect on stimulus-induced NF-κB activation nih.gov. The modulation of the NF-κB pathway by sulindac metabolites is considered a significant factor in their anti-inflammatory and potential anti-cancer effects nih.govaacrjournals.org.

Kinase Signaling Pathway Interventions

Sulindac metabolites are known to intervene in various kinase signaling pathways that regulate cell growth, survival, and apoptosis.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Inhibition

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a major signaling cascade involved in cell proliferation, differentiation, and survival lipidmaps.org. Studies have shown that sulindac metabolites, specifically sulindac sulfide and sulindac sulfone, can inhibit the phosphorylation of ERK1/2 oup.comnih.govaacrjournals.org. This inhibition occurs at doses and times consistent with the induction of apoptosis in cancer cells nih.gov. Inhibition of ERK1/2 phosphorylation is considered to contribute significantly to the induction of programmed cell death by sulindac metabolites nih.gov. Experiments using specific MEK inhibitors, which block ERK1/2 activation, have shown similar effects to sulindac metabolites in inducing apoptosis oup.comnih.gov.

c-Jun NH2-Terminal Kinase (JNK) Pathway Activation

The c-Jun NH2-Terminal Kinase (JNK) pathway is another stress-activated protein kinase pathway involved in apoptosis, inflammation, and other cellular processes spandidos-publications.com. In contrast to the inhibitory effect on ERK1/2, sulindac metabolites have been shown to increase the phosphorylation and activation of JNK aacrjournals.orgspandidos-publications.com. This activation is observed at concentrations and time points relevant to the induction of apoptosis aacrjournals.org. The simultaneous inhibition of ERK1/2 and activation of JNK by sulindac metabolites suggests a coordinated modulation of these pathways that favors the induction of apoptosis aacrjournals.org.

Cellular and Subcellular Responses to Sulindac and Its Metabolites

Regulation of Cell Proliferation and Cell Cycle

The ability of sulindac (B1681787) and its metabolites to modulate cell proliferation and the cell cycle is a key aspect of their anti-tumorigenic potential. Studies across various cancer cell lines have demonstrated significant inhibitory effects on cell growth and disruptions in cell cycle progression.

Inhibition of Cell Proliferation

Sulindac and particularly its metabolite, sulindac sulfide (B99878), have been shown to inhibit the proliferation of a wide range of cancer cell types, including those derived from breast, colorectal, hepatocellular, ovarian, laryngeal, pancreatic, and head and neck squamous cell carcinomas, as well as malignant peripheral nerve sheath tumors and glioblastoma stem cells. ebi.ac.ukmims.comnih.govuni.lufishersci.caguidetopharmacology.orgsigmaaldrich.comnih.govfishersci.nouni.luebiohippo.commims.comctdbase.org This antiproliferative effect is often observed to be dependent on both the concentration of the compound and the duration of exposure. mims.comfishersci.cactdbase.org For instance, sulindac sulfide inhibited the viability of human HCT116, HT29, and Caco2 colon tumor cell lines with IC50 values ranging from 75 to 83 µmol/L after 72 hours of treatment. sigmaaldrich.com Another study showed that sulindac treatment significantly inhibited cell proliferation in ovarian cancer cell lines in a dose-dependent manner. fishersci.ca

Induction of Cell Cycle Arrest (G0/G1, S-phase)

A primary mechanism contributing to the antiproliferative effects of sulindac and its metabolites is their capacity to induce cell cycle arrest. The specific phase of arrest can vary depending on the cell type and the concentration of the sulindac metabolite used. Accumulation of cells in the G0/G1 phase is a frequently reported outcome. mims.comnih.govguidetopharmacology.orgnih.govebiohippo.com For example, sulindac sulfide treatment led to a significant increase in the percentage of cells in the G0/G1 phase in human breast cancer MCF-7 cells and head and neck squamous cell carcinoma cells. mims.comguidetopharmacology.org Sulindac treatment also resulted in G1 phase arrest in ovarian cancer cells. nih.gov In some cancer cell lines, sulindac sulfide has been shown to arrest cells in the S-phase. mims.comuni.lu Conversely, one study in pharyngeal cancer cells reported a G2/M phase arrest following sulindac treatment. uni.lu These effects on cell cycle progression prevent cancer cells from undergoing uncontrolled division.

| Cell Line Type | Sulindac/Metabolite | Concentration (µM) | Observed Cell Cycle Arrest Phase(s) | Reference |

| Human Breast Cancer Cells (MCF-7) | Sulindac sulfide | 40, 80 | G0/G1 increase, S and G2/M decrease | mims.com |

| Human Ovarian Cancer Cells (MES, OVCAR5) | Sulindac | 75, 100 | G1 increase, G2 decrease | nih.gov |

| Human Pharyngeal Cancer Cells (FaDU) | Sulindac | 200 | G2/M increase | uni.lu |

| Human Colon Adenocarcinoma Cells (HT-29) | Sulindac, Sulindac sulfide | Not specified | G0/G1 accumulation | nih.gov |

| Human Colorectal Cancer Cells (SW480) | Sulindac/Atorvastatin | 60-120 / 0.5-1 | G0/G1 accumulation, S decrease | |

| Human Lung Adenocarcinoma Cells (A549, H1299, HOP-62) | Sulindac sulfide amide | IC50 conc. | G0/G1 increase | ebiohippo.com |

| Human Colon Cancer Cells | Sulindac sulfide | 175 | G1 to S inhibition | |

| Human Uterine Serous Carcinoma Cells (SPEC2) | Sulindac | 25, 75, 100 | G1 arrest | |

| Human Uterine Serous Carcinoma Cells (ARK-1) | Sulindac | 25, 75, 100 | G2 arrest | |

| Human Colon Cancer Cells | Phospho-sulindac | 1 x IC50 | G1 to S block |

Note: This table summarizes findings from various studies using different cell lines and conditions. The specific effects may vary.

Effects on Cyclin-Dependent Kinases (CDKs) and Cyclins

The regulation of the cell cycle is tightly controlled by the coordinated action of cyclins and cyclin-dependent kinases (CDKs). Sulindac and its metabolites have been shown to modulate the expression and activity of these key cell cycle regulators. Studies indicate that sulindac can decrease the expression of proteins such as CDK4, CDK6, and cyclin D1 in ovarian cancer cells and uterine serous carcinoma cells. nih.gov Sulindac sulfide has been reported to decrease the levels of mitotic cyclins and p34cdc2 protein, while increasing the levels of the CDK inhibitor p21WAF-1/cip1 in colon cancer cells. nih.gov Furthermore, sulindac sulfide can alter the expression of specific cyclins, decreasing cyclins B1 and E and increasing cyclins D1, D2, and D3, particularly in the G1 phase. The sulfone metabolite has also been shown to downregulate Cdc25C, Cdc2, cyclin B1, and cyclin B2, while upregulating p21 in prostate cancer cells, consistent with a G2-M cell cycle arrest. The antiproliferative activity of NSAIDs, including sulindac, has been linked to the induction of the tumor suppressor gene COOH-terminal Src kinase (Csk), which in turn modulates the CDK inhibitor p21cip/waf1. In pancreatic cancer xenografts, sulindac treatment was associated with decreased cyclin D1 levels, correlating with reduced proliferation. A novel mechanism involves sulindac sulfide downregulating oncogenic miR-182, which targets FOXO3a, leading to increased FOXO3a transcriptional activity and subsequent upregulation of Cyclin G2, contributing to G1 arrest in colorectal cancer cells.

Apoptosis Induction and Programmed Cell Death Mechanisms

Beyond inhibiting proliferation and inducing cell cycle arrest, sulindac and its metabolites are potent inducers of apoptosis, a programmed cell death pathway crucial for eliminating damaged or unwanted cells, including cancer cells.

Apoptotic Pathway Activation (e.g., Mitochondrial Pathway)

Sulindac and its metabolites, particularly sulindac sulfide and sulindac sulfone, induce apoptosis in various cancer cell lines. ebi.ac.ukmims.comnih.govfishersci.casigmaaldrich.comnih.govfishersci.nouni.lumims.comctdbase.org This process involves the activation of caspases, a family of proteases that execute the apoptotic program. Activation of caspase-3, caspase-8, and caspase-9 has been observed following treatment with sulindac metabolites. mims.comnih.govfishersci.nouni.lu The mitochondrial pathway of apoptosis is frequently implicated, characterized by changes in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.govfishersci.ca Sulindac and its metabolites can also modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, such as increasing the expression of Bax and decreasing the expression of Bcl-2, Mcl-1, and Bcl-xL, thereby favoring apoptosis. mims.comnih.govfishersci.no The death receptor pathway, involving the upregulation of death receptors like DR5 and activation of caspase-8, has also been shown to contribute to sulindac sulfide-induced apoptosis in some cancer cells. Furthermore, sulindac sulfone has been shown to induce apoptosis through a COX-independent mechanism involving the depletion of intracellular polyamine content via the induction of spermidine/spermine N1-acetyltransferase (SSAT).

Differential Effects on Neoplastic vs. Normal Cells

An important characteristic of the antineoplastic activity of sulindac and its metabolites is their observed selectivity, where cancer cells are more susceptible to their growth inhibitory and apoptosis-inducing effects compared to normal cells. ebi.ac.ukmims.comnih.govsigmaaldrich.comuni.lumims.com For example, sulindac sulfide selectively inhibited the proliferation and induced apoptosis in colon tumor cells while having minimal effects on normal colonocytes. sigmaaldrich.com This differential sensitivity may be attributed to various factors, including differences in metabolism and the expression levels of target molecules. Certain cGMP phosphodiesterase (PDE) isozymes, such as PDE5 and PDE10, are often overexpressed in neoplastic cells compared to normal tissues. ebi.ac.uksigmaaldrich.commims.com Sulindac metabolites, particularly the sulfide and sulfone, can inhibit these PDEs, leading to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG), which in turn can induce cell cycle arrest and apoptosis selectively in cancer cells. ebi.ac.uksigmaaldrich.com Studies also suggest that sulindac may enhance the sensitivity of cancer cells, but not normal cells, to oxidative stress, leading to selective killing via mitochondrial dysfunction and apoptosis.

Modulation of Cellular Invasion and Metastasis

Inhibition of Tumor Cell Invasion

Sulindac sulfide (SS), the active metabolite of sulindac, has demonstrated potent inhibitory effects on the invasion of various human tumor cell lines in vitro, including breast (MDA-MB-231, SUM1315) and colorectal (HCT116, HT29) cancer cells. nih.govnih.govresearchgate.net This inhibition occurs at concentrations lower than those required to inhibit tumor cell growth, suggesting distinct underlying molecular mechanisms. nih.govnih.gov Studies have shown that SS can inhibit tumor cell invasion in glioblastoma, hepatoma, and colorectal cancer. nih.gov The anti-invasive effects of sulindac have also been observed in ovarian cancer cells. nih.govresearchgate.net

Suppression of NF-κB Mediated microRNA Transcription

A key mechanism by which sulindac sulfide inhibits tumor cell invasion involves the suppression of NF-κB-mediated transcription of specific microRNAs (miRNAs) that play significant roles in tumor cell invasion and metastasis. nih.govfrontiersin.orgnih.govresearchgate.net SS treatment has been shown to alter the expression of numerous miRNAs, with several known to be associated with tumor invasion and metastasis, including miR-10b, miR-17, miR-21, and miR-9. nih.govnih.govresearchgate.net Bioinformatic analysis has revealed that a substantial percentage of the downregulated miRNAs contain NF-κB binding sites in their promoter regions, indicating that NF-κB can mediate the effects of SS on miRNA expression. nih.govnih.gov SS can inhibit the translocation of NF-κB to the nucleus by decreasing the phosphorylation of IKKβ and IκB. nih.govnih.gov This suggests that NF-κB regulation of miRNA transcription mediates the inhibitory effect of SS on tumor cell invasion. nih.gov

Induction of Cellular Differentiation

While not as extensively covered in the provided search results as other sections, some research indicates that sulindac and its metabolites may influence cellular differentiation. Although a specific mechanism for the induction of differentiation was not detailed in the provided snippets, sulindac sulfone has been noted to have antiproliferative and apoptotic effects and inhibits the development and induces regression of premalignant adenomatous polyps, which could involve influencing cell differentiation processes.

Interactions with Cellular Stress Pathways

Sulindac has been shown to interact with cellular stress pathways. In ovarian cancer cells, sulindac induces cellular stress, which can trigger apoptosis and cell cycle arrest. nih.govresearchgate.net Studies have demonstrated that sulindac significantly increases reactive oxygen species (ROS) levels in ovarian cancer cell lines. nih.gov This increase in ROS levels induced by sulindac can be reversed by pretreatment with antioxidants like N-acetylcysteine (NAC), which also partially reverses the anti-proliferative and anti-invasive effects of sulindac. nih.govresearchgate.net Sulindac treatment also affects mitochondrial membrane potential and increases the expression of cell stress-related proteins such as BiP, ATF-4, and PDI. nih.gov Additionally, sulindac has been shown to attenuate valproic acid-induced oxidative stress levels in primary cultured cortical neurons, suggesting antioxidant properties. spandidos-publications.com Sulindac sulfide has also been reported to augment the response of colon cancer cells to oxidative stress. aacrjournals.org

Modulation of Angiogenesis (Mechanistic aspects in preclinical models)

Sulindac and its metabolites have demonstrated anti-angiogenic properties in preclinical models. researchgate.netiiarjournals.orgnih.gov The anti-tumor effect of sulindac in a murine breast cancer model was associated with a significant reduction in tumor angiogenesis. nih.gov While the precise mechanisms can be multifaceted, some research suggests that sulindac metabolites may inhibit angiogenesis through the activation of protein kinase G (PKG) and downregulation of β-catenin-mediated transcription, which can also inhibit proliferation and induce apoptosis. researchgate.net In a xenograft model of human lung cancer, the potentiation of doxorubicin's anti-tumor activity by sulindac was potentially attributed to multiple mechanisms, including anti-angiogenesis. iiarjournals.org

Effects on Drug Sensitization in Preclinical Models (e.g., with doxorubicin, paclitaxel)

Sulindac and its metabolites have shown potential in enhancing the sensitivity of tumor cells to chemotherapeutic agents in preclinical models. Sulindac sulfide has been found to selectively increase the sensitivity of tumor cells expressing ABCC1 (MRP1) to doxorubicin. researchgate.netnih.gov This occurs at concentrations significantly lower than those at which sulindac sulfide is cytotoxic as a single agent, suggesting a mechanism unrelated to its direct growth inhibitory activity. nih.gov Sulindac sulfide can reverse ABCC1-mediated multidrug resistance (MDR) by decreasing the efflux of doxorubicin. researchgate.netnih.gov

In ovarian cancer cells, sulindac has been shown to synergistically enhance sensitivity to paclitaxel (B517696), including in paclitaxel-resistant cell lines. nih.govfrontiersin.org The combination of sulindac and paclitaxel produced synergistic effects in inhibiting cell growth in both sensitive and resistant ovarian cancer cell lines. researchgate.netfrontiersin.org

Furthermore, a recent study in preclinical models of drug-resistant pancreatic cancer demonstrated that sulindac (specifically a form referred to as sulindac K-80003) promoted sensitization to the combination regimen of nab-paclitaxel and gemcitabine (B846) in a significant proportion of resistant cases. researchgate.netnih.gov This sensitization was linked to the inhibition of the activated PI3K/Akt pathway, which plays a central role in mediating resistance to this regimen. researchgate.netnih.gov The mechanism involves cFAM124A enhancing cathepsin L expression and activity, leading to cleavage of RXRα and subsequent PI3K/Akt pathway activation, which sulindac K-80003 targets. researchgate.netnih.gov

Here is a summary of some research findings on the effects of Sulindac and its metabolites:

| Effect | Compound/Metabolite | Preclinical Model/Cell Line(s) | Key Mechanism(s) Involved | Reference(s) |

| Inhibition of Tumor Cell Invasion | Sulindac sulfide | Human breast (MDA-MB-231, SUM1315), colorectal (HCT116, HT29), glioblastoma, hepatoma, ovarian cancer | Suppression of NF-κB mediated miRNA transcription (e.g., miR-10b, miR-17, miR-21, miR-9) | nih.govnih.govresearchgate.netnih.gov |

| Suppression of NF-κB Mediated miRNA Transcription | Sulindac sulfide | Human breast (MDA-MB-231), colorectal (HCT116) | Inhibition of NF-κB nuclear translocation by decreasing IKKβ and IκB phosphorylation; Binding to miRNA promoters containing NF-κB sites | nih.govnih.gov |

| Induction of Cellular Differentiation | Sulindac sulfone | Premalignant adenomatous polyps (in vivo) | Potential influence on differentiation processes (inferred from polyp regression) | |

| Interaction with Cellular Stress Pathways | Sulindac | Human ovarian cancer cells (MES, OVCAR5), primary cultured cortical neurons | Increased ROS levels, decreased mitochondrial membrane potential, increased stress protein expression (BiP, ATF-4, PDI), attenuation of valproic acid-induced oxidative stress | nih.govresearchgate.netspandidos-publications.com |

| Modulation of Angiogenesis | Sulindac, metabolites | Murine breast cancer, human lung cancer xenograft | Reduction in tumor angiogenesis, potential involvement of PKG activation and β-catenin downregulation | researchgate.netiiarjournals.orgnih.gov |

| Sensitization to Doxorubicin | Sulindac sulfide | ABCC1-expressing tumor cells, human lung cancer xenograft | Reversal of ABCC1-mediated drug efflux, decreased intracellular GSH | iiarjournals.orgresearchgate.netnih.gov |

| Sensitization to Paclitaxel | Sulindac | Human ovarian cancer cells (MES, MES-TP) | Synergistic inhibition of cell growth | nih.govresearchgate.netfrontiersin.org |

| Sensitization to Nab-paclitaxel/Gemcitabine | Sulindac (K-80003) | Drug-resistant pancreatic cancer patient-derived organoids and xenografts | Inhibition of activated PI3K/Akt pathway mediated by cFAM124A/cathepsin L/RXRα axis | researchgate.netnih.gov |

Preclinical Research Models and Methodologies

In Vitro Cellular Models

In vitro studies provide a controlled environment to investigate the direct effects of Sulindac (B1681787) and its metabolites on various cell types, offering insights into cellular pathways and responses without the complexities of a whole organism.

Human Cancer Cell Lines (e.g., Colorectal, Breast, Prostate, Ovarian, Lung, Glioblastoma, Hepatocellular Carcinoma, Cervical Cancer, AML)

Human cancer cell lines are widely used to assess the direct impact of Sulindac and its metabolites on cancer cell behavior. Studies have investigated the effects of sulindac sulfide (B99878) and sulfone on a range of cancer cell lines, including those derived from colorectal, breast, ovarian, uterine serous carcinoma, and laryngeal cancers.

For instance, sulindac sulfide has been shown to inhibit the viability of human HCT116, HT29, and Caco2 colon tumor cell lines with IC₅₀ values ranging from 75 to 83 μmol/L following 72 hours of treatment. nih.gov In breast cancer research, sulindac sulfide has demonstrated the ability to inhibit the proliferation and induce apoptosis in MCF-7 cells. nih.gov Studies in ovarian cancer cell lines, such as OV433, OVCAR5, MES, and OVCAR3, have shown that sulindac significantly reduces cell proliferation in a dose-dependent manner, with varying IC₅₀ values across the cell lines. frontiersin.org Sulindac has also been evaluated in uterine serous carcinoma cell lines (ARK-1 and SPEC2), where it decreased cellular viability in a dose-dependent manner. researchgate.net Research on laryngeal cancer cell lines (Tu212 and Tu686) indicates that sulindac can dose-dependently inhibit cell proliferation. researchgate.net

Primary Cell Culture Systems (e.g., Normal Colonocytes)

To understand the selectivity of Sulindac metabolites, their effects are often compared between cancer cells and normal primary cell cultures. Normal human colonocytes (NCM460) were found to be less sensitive to sulindac sulfide compared to human colon tumor cell lines, exhibiting a higher IC₅₀ value for viability inhibition (141 μmol/L vs. 75–83 μmol/L). nih.gov This differential sensitivity suggests a potential therapeutic window for targeting cancer cells while sparing normal cells.

Reporter Gene Assays for Pathway Activity

Reporter gene assays are utilized to investigate the influence of Sulindac and its metabolites on specific signaling pathways. These assays involve transfecting cells with a construct where a reporter gene (e.g., luciferase) is under the control of a promoter or enhancer element responsive to a particular pathway.

Studies have employed reporter gene assays to assess the impact of sulindac and its metabolites on pathways such as the Ras pathway, Wnt/β-catenin signaling, and the aryl hydrocarbon receptor (AhR) pathway. A new sulindac derivative, IND 12, was tested using a reporter gene assay to measure its effect on the signaling activity of the Ras pathway, showing a decrease in RasG12V-induced luciferase reporter gene activity. aacrjournals.org Reporter gene assays utilizing XRE enhancer sequences have been conducted to investigate the involvement of the AhR pathway in the effects of sulindac, sulfide, and sulfone in colon cells. aacrjournals.org Inhibition of Wnt/β-catenin-mediated transcription by sulindac sulfide has also been assessed using reporter constructs where luciferase expression is driven by β-catenin-responsive elements. nih.gov Additionally, a luciferase reporter assay demonstrated that sulindac inhibited interferon-gamma-induced promoter activity of the CXCL9 gene in mouse macrophages. osti.gov

Gene Silencing (e.g., siRNA for PDE5) and Overexpression Studies

Gene silencing techniques, such as siRNA-mediated knockdown, are used to investigate the role of specific genes in the cellular response to Sulindac metabolites or to mimic their proposed mechanisms of action. Overexpression studies can similarly explore the impact of increased protein levels.

siRNA knockdown of PDE5 has been employed to determine if suppressing this enzyme alone can replicate the effects of sulindac sulfide on cancer cells. Studies have shown that siRNA knockdown of PDE5 is sufficient to induce apoptosis and attenuate β-catenin transcriptional activity in human breast tumor cells. nih.gov Similarly, genetic downregulation of PDE5 using siRNA has been reported to result in growth suppression and apoptosis induction of colorectal cancer cells. researchgate.net, researchgate.net Western blotting is typically used to confirm the reduction in protein levels following siRNA treatment. nih.gov

Biochemical Assays (e.g., cGMP PDE activity, Western Blotting for protein expression/phosphorylation)

Biochemical assays are crucial for understanding the molecular targets and downstream effects of Sulindac and its metabolites.

Measurement of cGMP phosphodiesterase (PDE) activity is a common biochemical assay, as sulindac sulfide and sulfone are known inhibitors of certain PDE isozymes, particularly PDE5. nih.gov, researcher.life, aacrjournals.org These assays are performed using cell lysates to quantify the inhibition of cGMP hydrolysis. nih.gov, aacrjournals.org Western blotting is extensively used to analyze the expression and phosphorylation status of various proteins involved in cell proliferation, apoptosis, cell cycle regulation, and signaling pathways. Proteins such as Bcl-2, Bax, cleaved caspase-3, CyclinD1, c-Myc, p-Akt, β-catenin, PDE5, phosphorylated Akt, phosphorylated S6, BiP, ATF-4, PDI, COX-2, NF-κB, and VASP phosphorylation (as a marker of PKG activation) have been assessed using Western blotting in cells treated with Sulindac or its metabolites. frontiersin.org, nih.gov, researchgate.net, researchgate.net, nih.gov, nih.gov, mdpi.com, nih.gov EROD enzyme assays have also been used to measure CYP1A1 activity, which is mediated by the AhR pathway, in cells treated with sulindac, sulfide, and sulfone. aacrjournals.org

Migration and Invasion Assays (e.g., Wound Healing)

In vitro assays, such as wound healing and adhesion assays, have been employed to assess the impact of Sulindac and its metabolites on cancer cell migration and invasion. Sulindac has demonstrated anti-invasive effects in various cancer cell lines. For instance, studies on ovarian cancer (OC) cells showed that Sulindac inhibited adhesion and invasion. Specifically, Sulindac at concentrations of 75 and 100 µM significantly suppressed cell adhesion in MES and OVCAR5 cells nih.gov. The wound healing assay indicated that Sulindac inhibited cell migration in both cell lines; treatment with 25 µM Sulindac for 24 hours significantly increased wound healing width by 2.0-fold in MES cells and 2.13-fold in OVCAR5 cells compared to control cells nih.gov.

Similarly, in uterine serous carcinoma (USC) cells (ARK-1 and SPEC2), Sulindac inhibited adhesion and migration. A laminin-1 adhesion assay showed that 75 and 100 µM Sulindac significantly inhibited cell adhesion researchgate.netnih.gov. The wound healing assay revealed that Sulindac at doses of 10 and 25 μM reduced the migratory capacity after 48 hours of treatment nih.gov. At 25 μM, Sulindac increased wound healing widths by 2.23-fold in ARK-1 cells and 1.89-fold in SPEC2 cells compared to control cells nih.gov. Western blotting in these cells showed that Sulindac decreased the expression of vimentin (B1176767) and β-catenin, proteins associated with cell migration and invasion researchgate.netnih.gov.

Sulindac sulfide has also been shown to inhibit the invasion of human breast and colon tumor cells at concentrations lower than those required for growth inhibition in vitro nih.gov. A monolayer scratch assay confirmed Sulindac's effects on cell motility, showing that Sulindac treatment delayed wound healing in colon cancer cell lines semanticscholar.org. The effect on wound healing was dependent on β-catenin genotype and S100A4 expression semanticscholar.org.

Table 1: Effects of Sulindac on Cell Adhesion and Migration in Cancer Cell Lines

| Cell Line | Assay | Sulindac Concentration | Observed Effect | Reference |

| MES | Adhesion | 75, 100 µM | Significant inhibition | nih.gov |

| OVCAR5 | Adhesion | 75, 100 µM | Significant inhibition | nih.gov |

| MES | Wound Healing | 25 µM (24h) | Increased wound healing width (2.0-fold) | nih.gov |

| OVCAR5 | Wound Healing | 25 µM (24h) | Increased wound healing width (2.13-fold) | nih.gov |

| ARK-1 | Adhesion | 75, 100 µM | Significant inhibition | researchgate.netnih.gov |

| SPEC2 | Adhesion | 75, 100 µM | Significant inhibition | researchgate.netnih.gov |

| ARK-1 | Wound Healing | 10, 25 µM (48h) | Reduced migratory capacity | nih.gov |

| SPEC2 | Wound Healing | 10, 25 µM (48h) | Reduced migratory capacity | nih.gov |

| ARK-1 | Wound Healing | 25 µM (48h) | Increased wound healing width (2.23-fold) | nih.gov |

| SPEC2 | Wound Healing | 25 µM (48h) | Increased wound healing width (1.89-fold) | nih.gov |

| SW620 | Cell Migration | 100 µM (24h) | Reduction in migrating cells (23%) | semanticscholar.org |

| LS174T | Cell Migration | 100 µM (24h) | Reduction in migrating cells (22%) | semanticscholar.org |

| DLD1 | Cell Migration | 100 µM (24h) | Reduction in migrating cells (38%) | semanticscholar.org |

Microarray and Bioinformatic Analyses for Gene and miRNA Expression

Microarray and bioinformatic analyses have been utilized to investigate the molecular mechanisms underlying the effects of Sulindac and its metabolites, particularly concerning gene and miRNA expression. Treatment of HCT116 colon cancer cells with Sulindac sulfide altered the expression of 132 miRNAs nih.govoncotarget.com. Bioinformatic analysis of these changes revealed that over 70% of the downregulated miRNAs contained NF-κB binding sites in their promoter regions, suggesting that NF-κB may mediate the effects of Sulindac sulfide on miRNA expression nih.govresearchgate.net. Further analysis indicated that NF-κB signaling can mediate the inhibition of specific miRNAs, such as miR-10b, miR-17, miR-21, and miR-9, contributing to the inhibitory effect on tumor cell invasion nih.gov.

Table 2: miRNA Expression Changes in HCT116 Cells Treated with Sulindac Sulfide

| Treatment | pri-miR-10b | pri-miR-17 | pri-miR-21 | pri-miR-9 | Reference |

| Non-treated | 1.00±0.43 | 1.00±0.41 | 1.00±0.15 | 1.00±0.15 | nih.gov |

| Sulindac Sulfide | 0.57±0.07 | 0.24±0.02 | 0.55±0.10 | 0.42±0.18 | nih.gov |

Note: Data represents mean ± standard deviation relative to non-treated control.

These findings highlight the role of Sulindac sulfide in modulating the expression of a significant number of miRNAs, with bioinformatic analysis pointing towards NF-κB as a key regulator in this process, impacting tumor cell invasion.

In Vivo Non-Human Animal Models

In vivo studies using various non-human animal models have been crucial in evaluating the anti-tumorigenic potential of Sulindac and its metabolites in a more complex biological setting.

Chemically-Induced Carcinogenesis Models (e.g., Azoxymethane-induced, MNU-induced)

Chemically-induced carcinogenesis models, particularly those using azoxymethane (B1215336) (AOM) in rats, have been widely used to study the chemopreventive effects of Sulindac and its metabolites on colorectal cancer. Sulindac has been shown to inhibit AOM-induced colon carcinogenesis in rats when administered continuously nih.govresearchgate.net. Sulindac sulfone, a metabolite of Sulindac that lacks significant COX-inhibitory activity, also inhibits tumorigenesis in the AOM-induced rat colorectal cancer model without suppressing prostaglandin (B15479496) levels iiarjournals.orgresearchgate.net. Studies have compared the efficacy of Sulindac with other NSAIDs in the AOM-induced rat CRC model, demonstrating that Sulindac was potent in inhibiting aberrant crypt foci (ACF) formation, particularly large ACF iiarjournals.org.

In an MNU-induced model of breast carcinogenesis, Sulindac sulfone has also displayed promising in vivo anticancer activity, leading to a reduction in the incidence and multiplicity of tumors researchgate.net.

Table 3: Effects of Sulindac and Sulindac Sulfone in Chemically-Induced Carcinogenesis Models

| Model | Compound | Observed Effect | Reference |

| AOM-induced colon carcinogenesis (rat) | Sulindac | Inhibition of carcinogenesis | nih.govresearchgate.net |

| AOM-induced colon carcinogenesis (rat) | Sulindac Sulfone | Inhibition of tumorigenesis without suppressing prostaglandin levels | iiarjournals.orgresearchgate.net |

| AOM-induced colon carcinogenesis (rat) | Sulindac | Potent inhibition of aberrant crypt foci (ACF), especially large ACF | iiarjournals.org |

| MNU-induced breast carcinogenesis | Sulindac Sulfone | Reduced tumor incidence (57%) and multiplicity (62%) | researchgate.net |

These findings indicate that Sulindac and its sulfone metabolite exert chemopreventive effects in chemically-induced cancer models, highlighting their potential in reducing tumor formation.

Xenograft Models (e.g., Human Tumor Xenografts in Immunodeficient Mice)

Xenograft models, involving the transplantation of human tumor cells into immunodeficient mice, have been valuable for evaluating the in vivo efficacy of Sulindac against human cancers. Studies using human colon cancer xenografts in NOD/SCID mice have shown that Sulindac treatment significantly decreased liver metastasis, which was associated with a reduction in the β-catenin signaling pathway researchgate.net.

In a transgenic mouse model of ovarian cancer (KpB), Sulindac treatment for 4 weeks significantly reduced tumor growth, improved inflammatory markers, and decreased the expression of Ki-67, Cox-2, and Bcl-2 in ovarian tumor tissues nih.gov.

Studies involving human skin cancer xenografts (A431 cells) in SCID mice have also investigated Sulindac derivatives. Topical application of phospho-sulindac (OXT-328), a novel Sulindac derivative, was effective in inhibiting the growth of these xenografts, demonstrating superior efficacy compared to oral administration at equivalent dosages spandidos-publications.com. Sulindac sulfone has also been shown to suppress tumorigenesis in severe combined immunodeficiency disease (SCID) mice injected with K-ras-transfected human colon cancer cells nih.gov.

Table 4: Effects of Sulindac and Derivatives in Xenograft Models

| Xenograft Model | Compound | Observed Effect | Reference |

| Human colon cancer in NOD/SCID mice | Sulindac | Significantly decreased liver metastasis, reduced β-catenin signaling | researchgate.net |

| Human ovarian cancer in KpB transgenic mice | Sulindac | Reduced tumor growth, improved inflammatory state, decreased Ki-67, Cox-2, and Bcl-2 expression | nih.gov |

| Human skin cancer (A431) in SCID mice | Phospho-sulindac | Inhibited tumor growth (topical application more effective than oral) | spandidos-publications.com |

| K-ras-transfected human colon cancer cells in SCID mice | Sulindac Sulfone | Suppressed tumorigenesis, inhibited COX-2 protein expression, decreased prostaglandin E2 production | nih.gov |

| Human breast cancer in immunodeficient mice | Phosphosulindac | Reduced tumor initiation and growth, reduced proportion of cancer stem cells, suppressed Wnt/β-catenin pathway | nih.gov |

These xenograft studies provide in vivo evidence of the anti-tumor and anti-metastatic effects of Sulindac and its derivatives against various human cancers.

Transgenic and Genetically Engineered Mouse Models (e.g., KpB mice, Apc/p21 mice)

Transgenic and genetically engineered mouse models that spontaneously develop tumors have been valuable tools for studying the effects of Sulindac in a setting that mimics human disease progression. The KpB transgenic mouse model of ovarian cancer, which develops metastatic serous epithelial ovarian cancer, has been used to evaluate Sulindac's efficacy nih.gov. As mentioned earlier, Sulindac treatment in this model reduced tumor growth and improved the inflammatory microenvironment nih.gov.

The Apc/p21 mouse model, which is prone to developing intestinal tumors due to mutations in the Apc gene and deficiency in p21, has been utilized to investigate the chemopreventive effects of Sulindac. Studies in Apc/p21 mice have shown that a combination of Sulindac and selenium significantly inhibited intestinal tumorigenesis, reducing tumor incidence by 52% and tumor multiplicities by 80% nih.gov. This synergistic effect was associated with the induction of p27 and p53 expression, JNK1 phosphorylation, and suppression of β-catenin and its downstream targets nih.gov. Inactivating p21 in ApcMin/+ mice eliminated Sulindac's ability to inhibit intestinal tumor formation, highlighting the critical role of p21 in Sulindac's chemopreventive effects in this model jci.org.

Table 5: Effects of Sulindac in Transgenic and Genetically Engineered Mouse Models

| Model | Compound | Observed Effect | Reference |

| KpB transgenic mouse model (ovarian cancer) | Sulindac | Reduced tumor growth, improved inflammatory state, decreased Ki-67, Cox-2, and Bcl-2 expression | nih.gov |

| Apc/p21 mouse model (intestinal tumors) | Sulindac + Selenium | Significantly inhibited intestinal tumorigenesis (52% reduced incidence, 80% reduced multiplicity), induced p27/p53, suppressed β-catenin | nih.gov |

| ApcMin/+ mice (intestinal tumors) | Sulindac (with p21 inactivation) | Elimination of Sulindac's ability to inhibit intestinal tumor formation | jci.org |

These models provide insights into the mechanisms by which Sulindac influences tumor development in genetically predisposed contexts.

Studies in Other Model Organisms (e.g., Xenopus embryos)

Beyond mammalian models, other model organisms have been used to explore specific molecular pathways affected by Sulindac. Studies in Xenopus embryos have demonstrated that Sulindac inhibits canonical Wnt signaling by blocking the PDZ domain of Dishevelled (Dvl) nih.govhep.com.cnescholarship.org. This inhibition of Wnt signaling at the level of Dvl suggests a mechanism for Sulindac's chemoprotective effects independent of COX inhibition nih.gov.

Zebrafish larvae have also been utilized to assess the potential neurodevelopmental toxicity of NSAIDs, including Sulindac. Studies showed that Sulindac could selectively induce apoptosis of GABAergic neurons and alter motor behavior in zebrafish researchgate.net.

Table 6: Studies in Other Model Organisms

| Model Organism | Compound | Observed Effect | Reference |

| Xenopus embryos | Sulindac | Inhibits canonical Wnt signaling by blocking the PDZ domain of Dishevelled (Dvl) | nih.govhep.com.cn |

| Zebrafish larvae | Sulindac | Selectively induced apoptosis of GABAergic neurons, altered motor behavior | researchgate.net |

These studies in alternative model organisms provide valuable information on the specific molecular targets and potential off-target effects of Sulindac.

Analytical Techniques in Animal Tissues (e.g., Immunohistochemistry)

Analytical techniques are crucial for investigating the presence and effects of sulindac and its metabolites in preclinical animal models. Immunohistochemistry (IHC) is one such technique utilized to assess cellular and tissue changes in response to sulindac treatment. IHC can be used to stain for specific markers related to cell proliferation, apoptosis, and inflammation in tissue sections from treated animals.

For instance, in studies examining the effect of sulindac on colon cancer induction in mice, IHC has been employed to analyze changes in apoptotic and proliferative cell density. wjgnet.com The terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling (TUNEL) technique, often used in conjunction with IHC, can identify apoptotic cells in tissue sections. wjgnet.com Proliferating cell nuclear antigen (PCNA) immunohistochemical staining is used to assess cell proliferation. wjgnet.com These methods involve fixing and sectioning tissues, followed by incubation with specific antibodies or labeling techniques, and visualization under a microscope. wjgnet.com Quantification of positive cells within defined areas, such as crypt columns, provides data on the impact of sulindac on these cellular processes. wjgnet.com

Another application of IHC in preclinical sulindac research involves assessing markers related to tumor growth and angiogenesis. In studies using mouse models of ovarian cancer, IHC staining has been used to evaluate the expression of Ki-67, a marker of cell proliferation, in tumor tissues. nih.gov A decrease in Ki-67 expression following sulindac treatment indicates an inhibition of cell proliferation in vivo. nih.gov Furthermore, multiplex fluorescence IHC assays combined with multispectral imaging have been developed to analyze multiple markers simultaneously in mouse tissues, providing insights into the tumor microenvironment and the effects of sulindac on factors like angiogenesis (e.g., using CD31 staining). akoyabio.com

Table 1: Examples of Immunohistochemistry Markers Used in Preclinical Sulindac Research

| Marker | Cellular Process Assessed | Application in Sulindac Studies |

| PCNA | Cell Proliferation | Assessing sulindac's effect on cell division in tissues. wjgnet.com |

| TUNEL | Apoptosis | Identifying cells undergoing programmed cell death in response to sulindac. wjgnet.com |

| Ki-67 | Cell Proliferation | Evaluating the impact of sulindac on tumor cell growth. nih.gov |

| CD31 | Angiogenesis (Endothelial Cells) | Studying sulindac's effects on blood vessel formation in tumors. akoyabio.com |

Metabolic Fate and Biotransformation in Preclinical Models

Sulindac undergoes significant biotransformation in preclinical models, similar to its metabolism in humans. This metabolic process is crucial as the parent drug (sulindac sulfoxide) is largely inactive, and its therapeutic effects are primarily mediated by its metabolites.

Reduction and Oxidation Pathways of Sulindac

The two major biotransformations of sulindac involve the modification of its sulfoxide (B87167) moiety. These are:

Reduction: Sulindac is reversibly reduced to its pharmacologically active sulfide metabolite. drugbank.comfda.gov

Oxidation: Sulindac is irreversibly oxidized to its inactive sulfone metabolite. drugbank.comfda.gov

Both the sulfide and sulfone metabolites are present in plasma, and in urine and bile, they are found principally as glucuronide conjugates. fda.gov A minor metabolite, a dihydroxydihydro analog, has also been identified in human urine. fda.gov

Role of Enzymes in Metabolism (e.g., Methionine Sulfoxide Reductase A (MSRA), Liver Enzymes, Gut Microbiota)

Enzymes play a critical role in catalyzing the biotransformation of sulindac.

Methionine Sulfoxide Reductase (Msr) Family: The reduction of sulindac to its active sulfide metabolite is catalyzed by enzymes belonging to the methionine sulfoxide reductase family. Specifically, methionine sulfoxide reductase A (MSRA) is responsible for the reduction of (S)-sulindac to sulindac sulfide. nih.govnih.govncats.ionih.gov An enzyme resembling MsrB is involved in the reduction of (R)-sulindac. nih.govnih.gov Studies have shown that recombinant human MSRA exhibits sulindac reductase activity. nih.govresearchgate.net The contribution of MSRA expressed in tissues to sulindac activation is considered significant, potentially larger than that of the gut microbiota. nih.govresearchgate.net

Liver Enzymes: Hepatic metabolism is an important pathway for sulindac elimination. drugbank.comfda.gov The oxidation of both sulindac epimers to the sulfone metabolite is primarily catalyzed by the microsomal cytochrome P450 (P450) system. nih.govnih.gov Specific cytochrome P450 enzymes implicated in the oxidation of sulindac to its sulfone form include CYP1A2, CYP1B1, and CYP3A4. researchgate.netresearchgate.net Flavin-containing monooxygenase 3 (FMO3) has also been identified as an enzyme involved in the metabolism of sulindac, specifically in the reversible conversion from the sulfide form back to sulindac. researchgate.net

Gut Microbiota: The gut microbiota has been suggested to contribute to the activation of sulindac through reduction. nih.govresearchgate.net However, recent research in mice indicates that while gut microbiota depletion by antibiotics resulted in a decrease in the ratio of sulindac sulfide to sulindac, the contribution of tissue MSRA to sulindac activation appears to be larger. nih.govresearchgate.net This suggests that while the gut microbiota may play a role, tissue-based enzymatic reduction is a more significant factor in generating the active metabolite. nih.govresearchgate.net

Stereoselective Metabolism of Sulindac Epimers

Sulindac has a chiral sulfur center and exists as R and S epimers. The metabolism of these epimers can be stereoselective. nih.govnih.govresearchgate.net

The reduction of (S)-sulindac to the active sulfide is catalyzed by MSRA. nih.govnih.govcapes.gov.br

An enzyme resembling MsrB in mammalian liver is responsible for reducing the (R)-sulindac epimer. nih.govnih.govresearchgate.net

While both epimers are oxidized to the sulfone by the cytochrome P450 system, (S)-sulindac may increase the activity of the P450 system more effectively than (R)-sulindac, although both primarily increase enzymes that oxidize (R)-sulindac. nih.govnih.gov

Enterohepatic Circulation Implications for Research Models

Enterohepatic circulation is a significant factor in the pharmacokinetics of sulindac and its metabolites in both animals and humans. drugbank.comfda.goviarc.frfda.govresearchgate.netmedcentral.com This process involves the excretion of the compound and its metabolites into the bile, followed by reabsorption from the intestine back into the systemic circulation. researchgate.net

Sulindac and its sulfone metabolite undergo extensive enterohepatic circulation. drugbank.comfda.govfda.gov The recirculation of the parent drug (sulindac) and the sulfone metabolite is more extensive compared to that of the active sulfide metabolite. fda.govfda.govmedcentral.com In animals, the total biliary excretion of sulindac is considerably greater than that of the sulfide metabolite. medcentral.com This extensive enterohepatic recycling contributes to maintaining sustained plasma levels of sulindac and its metabolites. drugbank.comresearchgate.net

In preclinical research models, the enterohepatic circulation of sulindac and its metabolites has implications for study design and data interpretation. It influences the exposure of various tissues to the compounds and can affect the duration of their presence in the system. Population pharmacokinetic models have been developed to describe the complex disposition of sulindac and its metabolites, incorporating enterohepatic recirculation. researchgate.net These models can help in understanding how factors like body weight, creatinine (B1669602) clearance, and gender may influence sulindac pharmacokinetics in animal models. researchgate.net

Table 2: Relative Extent of Enterohepatic Circulation

| Compound | Extent of Enterohepatic Circulation (relative to sulfide) |

| Sulindac (Parent) | More extensive fda.govfda.govmedcentral.com |

| Sulindac Sulfone | More extensive fda.govfda.govmedcentral.com |

| Sulindac Sulfide | Less extensive fda.govfda.govmedcentral.com |

Future Research Directions and Therapeutic Potential Preclinical Focus

Development of Novel Sulindac (B1681787) Derivatives with Enhanced Target Specificity

Research is ongoing to synthesize novel sulindac derivatives with improved efficacy and reduced side effects, particularly those related to COX inhibition aacrjournals.orgtandfonline.comnih.govmdpi.commdpi.com. Computational studies have played a role in revealing the structural properties of sulindac sulfide (B99878) crucial for COX binding, guiding the design of derivatives that selectively lack COX inhibitory activity while retaining or enhancing antineoplastic effects aacrjournals.org. For instance, a sulindac sulfide amide (SSA) derivative was found to lack COX-1 and COX-2 inhibition but potently inhibited the growth of human colon tumor cell lines and induced apoptosis in preclinical models aacrjournals.orgmdpi.com. This derivative showed promising antitumor activity in colon tumor xenograft models and breast cancer models aacrjournals.orgmdpi.com. Studies have also explored sulindac sulfoximine (B86345) derivatives for their antitumor activity against various cancer cell lines mdpi.com.

Exploration of Combination Strategies in Preclinical Models

Preclinical studies are investigating the potential of combining sulindac with other agents to enhance its therapeutic effects and potentially overcome resistance nih.govnih.govfrontiersin.orgaacrjournals.orgfrontiersin.orgbiorxiv.org. The rationale is often to target multiple pathways involved in cancer development and progression. For example, combining sulindac with ursodeoxycholate effectively prevented intestinal adenomas in a mouse model of polyposis, showing greater efficacy than either agent alone and reduced toxicity compared to high-dose sulindac nih.gov. Another study demonstrated that the combination of sulindac and bexarotene (B63655) significantly reduced polyp development in mouse models of familial adenomatous polyposis (FAP) nih.gov. Sulindac has also shown synergistic effects in combination with paclitaxel (B517696) in inhibiting cell growth in both sensitive and resistant ovarian cancer cell lines frontiersin.orgfrontiersin.org. Furthermore, combining sulindac with a Wnt inhibitor reduced colon adenoma burden in mice with truncated APC aacrjournals.org. Preclinical evaluation has also explored the combination of sulindac with α-difluoromethylornithine (DFMO) against SARS-CoV-2 infection in cell lines and a mouse model biorxiv.org.

Mechanistic Elucidation of Identified Resistance Pathways in Research Models

Understanding the mechanisms of resistance to sulindac in preclinical models is crucial for developing strategies to overcome them nih.govspandidos-publications.comoup.com. Studies in APCMin/+ mice, a model for FAP, have shown that while sulindac can inhibit small intestinal tumors, it may increase colon tumor incidence and multiplicity in some cases, suggesting potential resistance mechanisms in the colon nih.gov. Loss of expression of p21WAF1/cip1 and PPARγ has been implicated as a potential mechanism for incomplete sulindac chemoprevention in colon tumors in this model nih.gov. These findings suggest that resistance may involve the loss of proteins necessary for drug-dependent suppression of tumor growth and cell cycle arrest nih.gov. Research into phospho-sulindac has identified NFATc1-dependent signaling as a potential mechanism of drug resistance in pancreatic cancer models, where NFATc1 activation correlated with poor tumor response spandidos-publications.com.

Investigation of New Molecular Targets and Pathways

Beyond COX inhibition, preclinical research is actively identifying and validating new molecular targets and pathways modulated by sulindac and its metabolites aacrjournals.orgaacrjournals.orgnih.govresearchgate.netmdpi.comnih.gov. COX-independent mechanisms are believed to play a significant role in sulindac's antineoplastic activity aacrjournals.orgnih.govaacrjournals.orgnih.gov. Proposed COX-independent targets include 15-lipoxygenase, Ras, PPARγ, nuclear factor-κB (NF-κB), PDK-1/Akt, and phosphodiesterases aacrjournals.orgaacrjournals.orgmdpi.com. Sulindac metabolites have been shown to inhibit cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) activity, leading to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG) aacrjournals.orgnih.gov. This pathway has been implicated in the apoptotic effects of sulindac metabolites and their ability to suppress Wnt/β-catenin signaling aacrjournals.orgnih.gov. Sulindac sulfide has also been found to inhibit tumor cell invasion by suppressing NF-κB mediated transcription of microRNAs nih.gov. Additionally, mitochondrial outer membrane proteins VDAC1 and VDAC2 have been identified as novel molecular targets of sulindac sulfone, with implications for cell cycle arrest and inhibition of the mTORC1 pathway researchgate.net.

Application of Computational and Structural Biology for Research Design

Computational and structural biology approaches are increasingly utilized in preclinical research on sulindac to understand its interactions with targets, design novel derivatives, and predict their activity aacrjournals.orgbenthamdirect.comingentaconnect.comresearchgate.netresearchgate.net. In silico modeling studies were used to identify the crucial role of the carboxylate moiety of sulindac sulfide for COX-1 and COX-2 binding, guiding the synthesis of COX-non-inhibitory derivatives aacrjournals.org. Computational methods, including molecular dynamics simulation and docking analysis, have been applied to study the binding features of sulindac with targets like NF-κB researchgate.net. Molecular simulation methods have also been used to solve crystal structures and interlayer arrangements of layered double hydroxides intercalated with sulindac, relevant for the design of drug nanocarriers researchgate.net. These computational approaches provide valuable insights into the molecular mechanisms and support the rational design of new sulindac-based therapies benthamdirect.comingentaconnect.com.

Q & A

Q. What experimental models are most suitable for studying the anti-cancer mechanisms of sulindac, trans-(S)-?